2-(3,5-dimethylphenoxy)-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]acetamide
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Overview
Description
2-(3,5-dimethylphenoxy)-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]acetamide: , also known by its systematic name, is a complex organic compound. Let’s break down its structure:
- The core structure consists of an acetamide group (CH₃CONH-) attached to a substituted phenoxy group.
- The phenoxy moiety contains two methyl groups (CH₃) at positions 3 and 5 on the phenyl ring.
- The other end of the molecule features a furan ring (a five-membered oxygen-containing heterocycle) connected to a pyrrolidine ring (a five-membered nitrogen-containing heterocycle).
Preparation Methods
Synthetic Routes:
-
Phenol Synthesis
- Start with 3,5-dimethylphenol (also known as 3,5-xylenol).
- React it with acetic anhydride to form the acetate ester.
- Hydrolyze the ester using base (e.g., sodium hydroxide) to obtain the target compound.
-
Furan and Pyrrolidine Incorporation
- Introduce the furan and pyrrolidine moieties via suitable synthetic routes (e.g., nucleophilic substitution or reductive amination).
Industrial Production:
- Industrial-scale synthesis typically involves optimized versions of the above methods.
- Precursors are commercially available or synthesized in bulk.
Chemical Reactions Analysis
Oxidation: The phenolic group can undergo oxidation (e.g., with chromic acid) to form the corresponding quinone.
Reduction: Reduction of the nitro group (if present) or the carbonyl group (acetamide) can occur.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents: Acetic anhydride, sodium hydroxide, chromic acid, reducing agents.
Major Products: The acetamide remains intact, while modifications occur in the phenoxy and heterocyclic portions.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor).
Medicine: May have pharmacological applications (requires further research).
Industry: Used in the synthesis of other compounds.
Mechanism of Action
Targets: Interaction with specific receptors, enzymes, or cellular components.
Pathways: Activation or inhibition of biochemical pathways (e.g., signal transduction, metabolic pathways).
Comparison with Similar Compounds
Uniqueness: Highlight its specific structural features (e.g., the combination of furan and pyrrolidine).
Similar Compounds: Mention related compounds (e.g., other acetamides, phenoxy derivatives).
Remember that further research and experimental data are essential to fully understand this compound’s properties and applications
Properties
Molecular Formula |
C20H26N2O3 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-(3,5-dimethylphenoxy)-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]acetamide |
InChI |
InChI=1S/C20H26N2O3/c1-15-10-16(2)12-17(11-15)25-14-20(23)21-13-18(19-6-5-9-24-19)22-7-3-4-8-22/h5-6,9-12,18H,3-4,7-8,13-14H2,1-2H3,(H,21,23) |
InChI Key |
XTAPEXJSXXXHNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NCC(C2=CC=CO2)N3CCCC3)C |
Origin of Product |
United States |
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